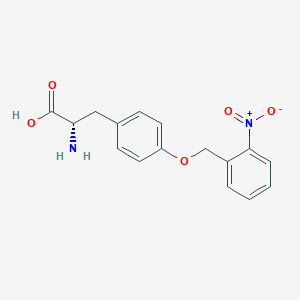

O-(2-Nitrobenzyl)-L-tyrosine

Description

BenchChem offers high-quality O-(2-Nitrobenzyl)-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(2-Nitrobenzyl)-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFOHNAFILVHGM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Photochemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

Abstract: This technical guide provides an in-depth examination of the core photochemical properties of O-(2-Nitrobenzyl)-L-tyrosine, a paramount tool in the field of optochemical biology. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanisms, quantitative parameters, and experimental workflows that define the utility of this photocaged amino acid. We will explore the causality behind its light-induced cleavage, provide self-validating experimental protocols for its characterization, and contextualize its application in advanced research settings.

Introduction: The Rationale for Caging Tyrosine

In biological systems, function is inextricably linked to spatiotemporal control. The ability to initiate a biological process at a precise time and location is the holy grail for studying dynamic cellular events. O-(2-Nitrobenzyl)-L-tyrosine (Nb-Tyr) is a photolabile derivative, or "caged" form, of the natural amino acid L-tyrosine.[1] The foundational principle is simple yet powerful: the bulky, photo-sensitive 2-nitrobenzyl group is covalently attached to the phenolic hydroxyl group of tyrosine, rendering it biologically inert. This "cage" can be removed with high spatiotemporal precision by irradiation with UV light, typically around 365 nm, releasing unmodified L-tyrosine and triggering its downstream biological functions on demand.[1]

This capability has profound implications. For instance, by incorporating Nb-Tyr into a peptide or protein sequence, researchers can control protein activity, signaling cascades, or protein-protein interactions with a pulse of light.[2] Understanding the fundamental photochemical properties that govern this uncaging process—such as the absorption spectrum, the efficiency of the photorelease (quantum yield), and the mechanism of decomposition—is critical for designing robust and reproducible experiments. This guide serves as a technical deep-dive into these core principles and their practical characterization.

Molecular Profile and Spectroscopic Signature

O-(2-Nitrobenzyl)-L-tyrosine is an ether-linked conjugate of L-tyrosine and a 2-nitrobenzyl photolabile protecting group (PPG).

-

Chemical Name: (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid[3]

-

Molecular Formula: C₁₆H₁₆N₂O₅[3]

-

Molecular Weight: 316.31 g/mol [3]

The UV-Visible absorption spectrum of Nb-Tyr is a composite of its two constituent chromophores: the L-tyrosine moiety and the 2-nitrobenzyl group. L-tyrosine exhibits characteristic absorption maxima around 274-283 nm.[4][5] However, the photochemistry is driven by the 2-nitrobenzyl group, which has a broad absorption band extending into the near-UV range (~300-380 nm).[6] The key to its utility is that the optimal wavelength for photolysis, typically 350-365 nm, is in a region where native proteins and other cellular components have minimal absorption, thereby reducing the potential for photodamage to the biological system.[1]

Core Photochemical Principles

The utility of Nb-Tyr is defined by a set of quantifiable photochemical parameters. These values dictate the experimental conditions required for effective uncaging.

Mechanism of Photodecomposition

The photolysis of 2-nitrobenzyl compounds proceeds via a well-established intramolecular rearrangement, often referred to as a Norrish Type II reaction.[1] The process can be broken down into several key steps upon absorption of a photon:

-

Photoexcitation: The molecule absorbs a photon (hν), promoting the nitro group to an excited triplet state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical species which rapidly rearranges into an aci-nitro intermediate.[1] This transient species is often detectable by laser flash photolysis with a characteristic absorption maximum around 400 nm.[7]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rapid rearrangements. It first cyclizes to form a five-membered ring intermediate (a dihydrobenzisoxazole derivative).[7]

-

Release of Products: This cyclic intermediate is unstable and rapidly fragments to release the free L-tyrosine and the byproduct, 2-nitrosobenzaldehyde.[1]

Figure 1: Simplified workflow of the photolysis mechanism for O-(2-Nitrobenzyl)-L-tyrosine.

Quantitative Photochemical Parameters

The efficiency and rate of the uncaging process are described by key quantitative parameters. These are essential for calculating required light dosages and predicting release kinetics in experimental setups.

| Parameter | Symbol | Representative Value | Significance & Causality |

| Absorption Maximum | λmax | ~350 - 365 nm | This is the optimal wavelength for exciting the 2-nitrobenzyl chromophore to initiate photolysis. Using wavelengths in this range minimizes damage to biological samples which absorb strongly below 300 nm. |

| Molar Extinction Coefficient | ε | ~200 - 600 M⁻¹cm⁻¹ at 365 nm (estimated) | Defines the probability of photon absorption. A higher ε means less light intensity is needed for activation. The value for o-nitrobenzyl groups is relatively low, necessitating careful consideration of light source power and sample concentration. |

| Quantum Yield of Uncaging | Φu | 0.001 - 0.01 (0.1 - 1%) | Represents the efficiency of the photoreaction; it is the ratio of uncaged molecules to absorbed photons. The relatively low quantum yield for many o-nitrobenzyl ethers means that a significant number of photons must be absorbed to achieve substantial uncaging. This value is highly dependent on the molecular structure and solvent environment. |

| Photolysis Rate Constant | k | Highly dependent on photon flux (I₀) | The rate of uncaging is not an intrinsic property but depends directly on the intensity of the irradiation source. It is often described by pseudo-first-order kinetics where the rate constant is a function of ε, Φ, and I₀. |

| Primary Photoproducts | - | L-Tyrosine, 2-Nitrosobenzaldehyde | Identification of these products confirms the expected photochemical pathway. The 2-nitrosobenzaldehyde byproduct can potentially react with cellular components, a factor that must be considered in biological experiments.[1] |

Experimental Characterization Workflows

Verifying the photochemical properties of a batch of Nb-Tyr is a critical step for ensuring experimental reproducibility. The following protocols outline a self-validating system for this purpose.

Protocol 1: Determination of Photolysis Rate and Quantum Yield

This workflow combines UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to quantify the uncaging process. The causality is clear: we measure the rate of disappearance of the parent compound (Nb-Tyr) and the appearance of the product (L-Tyrosine) as a function of the number of photons delivered to the sample.

A. Materials and Instrumentation

-

O-(2-Nitrobenzyl)-L-tyrosine

-

Solvent (e.g., Phosphate-buffered saline, pH 7.4)

-

Calibrated UV lamp (e.g., 365 nm LED or filtered mercury lamp)

-

UV-Vis Spectrophotometer

-

HPLC system with a C18 column and UV detector

-

Chemical Actinometer (e.g., potassium ferrioxalate solution)[8]

B. Step-by-Step Methodology

-

Actinometry (Photon Flux Measurement):

-

Rationale: To calculate the quantum yield, the exact number of photons entering the sample per unit time (photon flux, I₀) must be known. A chemical actinometer undergoes a photoreaction with a well-known quantum yield, allowing for calibration of the light source.[8]

-

Procedure: Irradiate a 0.006 M solution of potassium ferrioxalate. At set time intervals, mix an aliquot with a 1,10-phenanthroline solution and measure the absorbance at 510 nm. Use the known quantum yield and extinction coefficient of the resulting Fe²⁺-phenanthroline complex to calculate the photon flux (in Einsteins/s).[8]

-

-

Sample Preparation:

-

Prepare a stock solution of Nb-Tyr in the desired buffer (e.g., 1 mM in PBS).

-

Determine its molar extinction coefficient (ε) at the irradiation wavelength (e.g., 365 nm) using the spectrophotometer and the Beer-Lambert law (A = εcl).

-

-

Photolysis Experiment:

-

Place a known volume of the Nb-Tyr solution in a cuvette and place it in the calibrated irradiation setup.

-

Irradiate the sample. At defined time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a small aliquot for analysis. Store aliquots in the dark and on ice to prevent further reaction.

-

-

HPLC Analysis:

-

Rationale: HPLC allows for the physical separation and quantification of the parent compound (Nb-Tyr) and the photoproduct (L-Tyrosine).

-

Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm

-

Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. A typical starting condition is 85:15 Water:Acetonitrile.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to 274 nm (for L-Tyrosine) and a wavelength where Nb-Tyr absorbs but Tyrosine does not, if possible, for differential analysis.

-

-

Procedure: Inject each time-point aliquot into the HPLC. Record the peak areas for Nb-Tyr and L-Tyrosine.

-

-

Data Analysis and Calculation:

-

Rate Constant: Plot the natural logarithm of the Nb-Tyr concentration (or peak area) versus irradiation time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

-

Quantum Yield (Φu): Calculate the number of moles of L-Tyrosine produced at a given time point (from the HPLC data, using a calibration curve). Calculate the total number of photons absorbed by the sample up to that time point (using the photon flux, irradiation time, and the sample's absorbance). The quantum yield is the ratio of these two values: Φu = (moles of product formed) / (moles of photons absorbed)

-

Figure 2: Experimental workflow for the photochemical characterization of Nb-Tyr.

Protocol 2: Confirmation of Photoproducts by HPLC-MS

A. Rationale and Instrumentation While HPLC-UV confirms the retention time and quantity of the expected products, coupling HPLC to a Mass Spectrometer (MS) provides an orthogonal, self-validating confirmation of their identity. This is achieved by verifying that the molecular weights of the eluting peaks match those of L-Tyrosine (181.19 g/mol ) and 2-nitrosobenzaldehyde (151.12 g/mol ). This step is crucial for confirming the fidelity of the photoreaction and ruling out significant side-reactions. The HPLC conditions can be adapted from Protocol 1, ensuring the mobile phase is compatible with the MS ion source (e.g., using formic acid instead of TFA).

Applications in Research and Drug Development

The well-defined photochemical properties of O-(2-Nitrobenzyl)-L-tyrosine enable its use in sophisticated biological applications:

-

Synthesis of Caged Peptides: N-Fmoc-O-(2-nitrobenzyl)-tyrosine can be directly used in solid-phase peptide synthesis to incorporate a photocleavable residue at any desired position in a peptide sequence. This has been used to create caged versions of neuropeptides, allowing for their targeted release and the study of receptor activation dynamics.[10]

-

Spatiotemporal Control of Protein Function: By genetically encoding Nb-Tyr into a protein in response to an amber stop codon, scientists can create photoactivatable proteins.[2] This allows for the light-induced activation of enzymes or signaling proteins within specific sub-cellular regions, providing unprecedented control to dissect complex biological pathways.[1]

-

Time-Resolved Structural Biology: The rapid release of tyrosine upon photolysis makes Nb-Tyr a potential tool for triggering protein conformational changes in time-resolved crystallography experiments, allowing researchers to capture molecular "movies" of proteins in action.[2]

Conclusion

O-(2-Nitrobenzyl)-L-tyrosine stands as a robust and versatile tool for the optical control of biological systems. Its utility is grounded in a predictable photochemical mechanism and a set of characteristic properties—its absorption in the near-UV, a moderate quantum efficiency, and the clean generation of L-tyrosine upon irradiation. A thorough characterization of these properties, following the validated workflows described herein, is not merely an academic exercise; it is a prerequisite for the rigorous and successful application of this powerful molecule in probing the frontiers of biology and medicine.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Prahl, S. (2017). Tyrosine. Oregon Medical Laser Center. [Link]

-

Lindsey, J. S., & Taniguchi, M. (2018). L-Tyrosine Data. PhotochemCAD. [Link]

-

Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2006). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. [Link]

-

Fournier, L., Gauron, C., Maurin, S., & Dedecker, P. (2013). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 19(51), 17496-17507. [Link]

- Schultz, K., Biedenbänder, T., & Schirmeister, T. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

-

Šlampová, A. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University Digital Repository. [Link]

-

National Center for Biotechnology Information (n.d.). O-(2-Nitrobenzyl)-L-tyrosine. PubChem Compound Database. [Link]

-

Singh-Rachford, T. N., & Castellano, F. N. (2010). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Journal of the American Chemical Society, 132(42), 14779–14781. [Link]

-

Kim, S., & Lim, H. S. (2022). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. [Link]

-

Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Cellular & Molecular Biology Letters, 21(1), 1-25. [Link]

-

Helix Chromatography (n.d.). HPLC Methods for analysis of Tyrosine. [Link]

-

Tatsu, Y., Shigeri, Y., Sogabe, A., & Yumoto, N. (1996). Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. Biochemical and Biophysical Research Communications, 227(3), 688-693. [Link]

-

Carteau, D., Russell, A. G., Ragoussi, M. E., Ramalho, R., Wharton, C. W., Bassani, D. M., & Snaith, J. S. (2012). Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives. Photochemical & Photobiological Sciences, 11(8), 1307-1314. [Link]

-

Deiters, A. (2010). Triggering biological processes: Methods and applications of photocaged peptides and proteins. The Royal Society of Chemistry. [Link]

-

Roesel, R. A., Blankenship, P. R., & Hommes, F. A. (1986). HPLC Assay of Phenylalanine and Tyrosine in Blood Spots on Filter Paper. Clinica Chimica Acta, 156(1), 91-96. [Link]

-

Odoi, K. A., et al. (2022). Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

Coci, G., et al. (2012). Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. ResearchGate. [Link]

-

Lee, K. Y., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4337-4340. [Link]

-

Vieira, M., et al. (2018). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Revista de Ciências da Saúde, 1(1), 1-10. [Link]

-

Royal Society of Chemistry. (2012). Photorelease of Tyrosine from Alpha- Carboxy-6-nitroveratryl (αCNV) Derivatives Supplementary Information. [Link]

Sources

- 1. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]

- 2. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5 | CID 11989621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. researchgate.net [researchgate.net]

- 6. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nathan.instras.com [nathan.instras.com]

- 8. rsc.org [rsc.org]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Photocleavage of O-(2-Nitrobenzyl)-L-tyrosine

Abstract

The 2-nitrobenzyl (NB) group is a archetypal photolabile protecting group (PPG) that has seen extensive application in the precise spatiotemporal control of bioactive molecules. Its utility stems from its ability to be cleaved with high efficiency upon irradiation with UV light, typically in the 300-360 nm range, to release a caged substrate. This guide provides an in-depth exploration of the photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine, a commonly used caged amino acid. We will dissect the photochemical and subsequent thermal reactions, discuss the key intermediates involved, and provide practical experimental protocols for researchers in chemistry, biology, and drug development.

Introduction: The Power of Light in Biological Control

The ability to initiate biological processes with spatial and temporal precision is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs), or "caging" groups, are molecular tools that enable this control. By covalently attaching a PPG to a bioactive molecule, its function is temporarily masked. Irradiation with light of a specific wavelength triggers a photochemical reaction that cleaves the PPG, releasing the active molecule "on demand."

The ortho-nitrobenzyl group is one of the most widely studied and utilized PPGs due to its robust photochemical properties, including a relatively high quantum yield and clean cleavage for a variety of substrates. O-(2-Nitrobenzyl)-L-tyrosine serves as an excellent model system to understand the intricacies of this process, which has implications for controlled drug release, protein activation, and advanced materials science.

The Core Mechanism: A Step-by-Step Unraveling

The photocleavage of O-(2-nitrobenzyl) ethers proceeds through a well-established intramolecular redox mechanism upon absorption of a photon. The process can be broken down into several key steps, starting from the photoexcited state and culminating in the release of the protected tyrosine and the formation of a 2-nitrosobenzaldehyde byproduct.

Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction

The process is initiated by the absorption of a UV photon (typically ~340-360 nm), which promotes the 2-nitrobenzyl group from its ground state (S₀) to an excited singlet state (S₁). This is rapidly followed by intersystem crossing to the more stable triplet state (T₁). In this excited state, the nitro group is electronically rearranged, rendering the oxygen atom electrophilic and capable of abstracting a benzylic hydrogen atom from the adjacent methylene group. This intramolecular hydrogen transfer is the rate-determining step in the photochemical sequence and results in the formation of an aci-nitro intermediate.

Step 2: Formation of the Cyclic Intermediate

The aci-nitro intermediate is a transient species that rapidly undergoes cyclization. The hydroxyl group of the aci-nitro form attacks the benzylic carbon, leading to the formation of a five-membered cyclic intermediate, a benzisoxazoline derivative. This step is a thermal, ground-state reaction that follows the initial photochemical event.

Step 3: Rearrangement and Release of the Substrate

The cyclic intermediate is unstable and undergoes a rearrangement. This involves the transfer of the tyrosine moiety from the benzylic carbon to the nitrogen atom, followed by ring-opening. This concerted electronic rearrangement leads to the cleavage of the C-O bond, liberating the L-tyrosine and forming 2-nitrosobenzaldehyde as the primary byproduct. The overall reaction is irreversible and proceeds with a quantum yield that is dependent on the solvent and the specific substitution pattern of the nitrobenzyl group.

Below is a diagram illustrating the complete photocleavage pathway.

Figure 1: The photocleavage mechanism of O-(2-Nitrobenzyl)-L-tyrosine.

Experimental Protocol: Monitoring Photocleavage

A robust experimental setup is crucial for quantifying the efficiency and kinetics of photocleavage. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Objective

To determine the rate and efficiency of O-(2-Nitrobenzyl)-L-tyrosine photocleavage by monitoring the disappearance of the starting material and the appearance of L-tyrosine and 2-nitrosobenzaldehyde over time upon UV irradiation.

Materials and Equipment

-

O-(2-Nitrobenzyl)-L-tyrosine

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

UV lamp with a peak output around 350-365 nm (e.g., a mercury lamp with appropriate filters)

-

Quartz cuvettes or a photoreactor

-

HPLC system with a C18 column and a UV detector

-

Magnetic stirrer and stir bar

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of O-(2-Nitrobenzyl)-L-tyrosine in a 50:50 mixture of acetonitrile and water. Protect this solution from light.

-

HPLC Method Development:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor at 280 nm (for tyrosine and the caged compound) and 350 nm (for the byproduct).

-

Injection Volume: 10 µL

-

-

Photolysis Experiment:

-

Place a known volume (e.g., 3 mL) of the stock solution into a quartz cuvette.

-

Place the cuvette in front of the UV lamp at a fixed distance. Ensure the solution is being stirred.

-

At time t=0, turn on the UV lamp.

-

At defined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 20 µL) of the solution and quench it by diluting it into a larger volume of mobile phase in an HPLC vial, wrapped in foil to prevent further reaction.

-

-

Data Analysis:

-

Inject each time point sample into the HPLC.

-

Integrate the peak areas for O-(2-Nitrobenzyl)-L-tyrosine, L-tyrosine, and 2-nitrosobenzaldehyde.

-

Plot the concentration of the starting material and products as a function of irradiation time.

-

The quantum yield (Φ) can be calculated if the photon flux of the lamp is known, using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)

-

Figure 2: Experimental workflow for HPLC analysis of photocleavage.

Quantitative Data and Considerations

The efficiency of photocleavage is influenced by several factors. The following table summarizes key parameters for the 2-nitrobenzyl group.

| Parameter | Typical Value | Significance |

| Wavelength of Max. Absorption (λₘₐₓ) | ~260-280 nm | The primary absorption band. |

| Photocleavage Wavelength | 300-360 nm | Irradiation at this longer wavelength minimizes potential photodamage to biological samples. |

| Quantum Yield (Φ) | 0.01 - 0.5 | Highly dependent on the leaving group and solvent. Higher values indicate greater efficiency. |

| Byproduct | 2-Nitrosobenzaldehyde | This byproduct can be reactive and may interfere with biological systems. |

Trustworthiness of the Protocol: This HPLC-based protocol is self-validating. A successful experiment will show a clear, time-dependent decrease in the starting material peak, with a corresponding increase in the product peaks. The mass balance between the consumed reactant and the formed products should remain consistent, confirming the clean conversion of the caged compound.

Conclusion and Future Outlook

The photocleavage of O-(2-Nitrobenzyl)-L-tyrosine is a robust and well-understood process that provides a powerful tool for the light-induced release of this important amino acid. The mechanism, proceeding through an excited-state intramolecular hydrogen abstraction, offers a reliable method for caging and uncaging. While the 2-nitrobenzyl group remains a workhorse in the field, ongoing research focuses on developing new PPGs with improved properties, such as longer wavelength absorption (to move into the visible and near-IR regions), higher quantum yields, and more biologically benign byproducts. A thorough understanding of the foundational mechanism presented here is essential for the rational design of these next-generation phototriggers.

References

-

Title: The 2-Nitrobenzyl Group as a Photolabile Protecting Group for Caged Compounds Source: Accounts of Chemical Research URL: [Link]

-

Title: Recent developments in photolabile protecting groups Source: Journal of Photochemistry and Photobiology C: Photochemistry Reviews URL: [Link]

-

Title: Caged compounds: photorelease technology for control of cellular dynamics Source: Nature Methods URL: [Link]

O-(2-Nitrobenzyl)-L-tyrosine: A Technical Guide to Spatiotemporal Control in Biological Systems

Foreword: Precision Through Light—Harnessing the Power of Photocaged Amino Acids

In the intricate theater of cellular signaling and drug action, the ability to control molecular events with precision is paramount. Traditional methods of introducing bioactive molecules often lack temporal and spatial specificity, leading to a global activation that can obscure the localized and transient nature of biological processes. Photocleavable protecting groups, or "cages," offer an elegant solution to this challenge. By rendering a molecule biologically inert until a pulse of light triggers its release, we can achieve unparalleled control over its activity. This guide provides an in-depth technical overview of O-(2-Nitrobenzyl)-L-tyrosine (NB-Tyr), a cornerstone photocaged amino acid for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, mechanism of action, and practical application, empowering you to integrate this powerful tool into your research with confidence and scientific rigor.

Section 1: Foundational Principles and Physicochemical Properties

O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group is masked by a 2-nitrobenzyl ether linkage. This modification effectively "cages" the tyrosine, preventing it from participating in its native biological functions, such as phosphorylation or ligand-receptor interactions, until the cage is removed.[1][2]

Chemical Identity and Properties

To ensure experimental accuracy and reproducibility, a clear understanding of the compound's properties is essential. O-(2-Nitrobenzyl)-L-tyrosine and its commonly used hydrochloride salt are characterized as follows:

| Property | O-(2-Nitrobenzyl)-L-tyrosine | O-(2-Nitrobenzyl)-L-tyrosine HCl |

| CAS Number | 207727-86-4 (for HCl salt) | 207727-86-4 |

| Molecular Formula | C₁₆H₁₆N₂O₅ | C₁₆H₁₇ClN₂O₅ |

| Molecular Weight | 316.31 g/mol [3] | 352.77 g/mol [4] |

| Appearance | White to yellow solid/powder | White to yellow solid/powder |

| Solubility | Soluble in DMSO[5] | Soluble in DMSO[5] |

| Storage | Store at 2-8°C, protected from light[4][6] | Store at 2-8°C, protected from light[4][6] |

Note: The CAS number 207727-86-4 is most frequently associated with the hydrochloride salt form, which is common for improving handling and solubility of amino acids.

The low aqueous solubility of L-tyrosine at neutral pH is a well-known challenge in cell culture media formulation.[7][8] While specific data for NB-Tyr in physiological buffers is not widely published, its solubility is expected to be limited. The hydrochloride salt may offer improved solubility in aqueous solutions. For most in vitro applications, stock solutions are prepared in an organic solvent like DMSO and then diluted into the aqueous experimental medium.[5]

Section 2: The Mechanism of Photocleavage—Releasing Tyrosine with a Flash of Light

The utility of O-(2-Nitrobenzyl)-L-tyrosine hinges on the predictable and efficient cleavage of the 2-nitrobenzyl group upon UV light irradiation.[1] This process, often referred to as uncaging, restores the natural L-tyrosine residue.

The Photochemical Reaction

The photocleavage of 2-nitrobenzyl ethers follows a well-established intramolecular redox mechanism.[9][10] Upon absorption of a photon, typically in the near-UV range (around 365 nm), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[9][11] This transient species then rapidly rearranges, resulting in the cleavage of the benzylic ether bond. This process releases the free L-tyrosine, a proton, and a 2-nitrosobenzaldehyde byproduct.[11][12][13]

Caption: Photocleavage workflow of O-(2-Nitrobenzyl)-L-tyrosine upon UV irradiation.

Key Photolysis Parameters

The efficiency of the uncaging process is governed by several key parameters that must be considered when designing experiments.

| Parameter | Typical Value/Range | Significance & Causality |

| Optimal Wavelength | ~365 nm | This wavelength provides a good balance between efficient absorption by the nitrobenzyl chromophore and reduced phototoxicity to biological samples compared to shorter UV wavelengths.[9][14] |

| Quantum Yield (Φ) | 0.001 - 0.25 (estimated) | Represents the efficiency of converting an absorbed photon into a cleavage event. While the specific value for NB-Tyr is not readily available, related o-nitrobenzyl compounds have quantum yields in the 0.1-1% range, with some estimates up to 13-25%.[4][5][11] This parameter is crucial for calculating required light exposure. |

| Reaction Kinetics | Microseconds to milliseconds | The photolysis event itself is extremely rapid. The half-life of the intermediate during photolysis has been reported to be approximately 7 microseconds.[1] The overall rate of appearance of the biological effect will depend on the light intensity and subsequent biological processes. |

| Byproducts | 2-Nitrosobenzaldehyde | It is critical to consider the potential biological activity or toxicity of byproducts.[12] Appropriate controls, such as irradiating cells in the absence of the caged compound, are essential to validate that the observed effect is due to the released tyrosine. |

Section 3: Practical Application—Incorporation into Peptides and Proteins

A primary application of O-(2-Nitrobenzyl)-L-tyrosine is its incorporation into peptides to create photoactivatable probes. This is achieved through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][15]

Workflow for Solid-Phase Peptide Synthesis

The N-terminally protected building block, N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine , is commercially available and can be seamlessly integrated into an automated or manual SPPS workflow.

Caption: A typical cycle for incorporating N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine in SPPS.

Detailed Experimental Protocol: Coupling of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine

This protocol outlines a standard manual coupling procedure. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.

-

Resin Preparation: Start with the peptide-resin bearing a free N-terminal amine, swelled in N,N-Dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 7 minutes). Wash the resin thoroughly with DMF (e.g., 5-7 times).[9]

-

Activation of Fmoc-NB-Tyr: In a separate vessel, dissolve 3 equivalents (relative to resin loading) of N-Fmoc-O-(2-nitrobenzyl)-L-tyrosine and 3 equivalents of an activator like HOBt (1-Hydroxybenzotriazole) in DMF.[14]

-

Coupling Reaction: Add 3 equivalents of a carbodiimide coupling agent such as DIC (N,N'-Diisopropylcarbodiimide) to the activated amino acid solution and immediately add it to the washed resin.[14] Alternatively, use a pre-activated uronium salt like HCTU with a base like DIPEA (N,N-Diisopropylethylamine).

-

Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the completion of the reaction using a qualitative method like the Kaiser ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Causality Behind Choices: The use of 3 equivalents of amino acid and coupling reagents ensures the reaction is driven to completion, which is especially important for coupling bulky residues like NB-Tyr. HOBt and DIC are a classic and effective activation method, though modern uronium-based reagents like HCTU can offer faster and more efficient couplings.[16]

Section 4: In Vitro and In Vivo Applications—From Ion Channels to Drug Discovery

The ability to introduce a functionally silent tyrosine that can be activated on demand has profound implications for studying dynamic biological systems.

Case Study: Probing GPCR Function

A powerful application of NB-Tyr is in the study of G-protein coupled receptors (GPCRs). By replacing a critical tyrosine residue in a receptor or its ligand with NB-Tyr, the protein's function can be switched off. Subsequent irradiation restores the native tyrosine, activating signaling cascades with high temporal resolution. For example, caged neuropeptide Y (NPY) was synthesized using N-Fmoc-O-(2-nitrobenzyl)-tyrosine. The binding affinity of this caged NPY to its Y1 receptor was significantly reduced. Upon UV irradiation, the binding affinity was restored to that of the native NPY, demonstrating light-mediated control over ligand-receptor interaction.[1] This approach is invaluable for dissecting the kinetics of GPCR activation and downstream signaling.[17]

General Protocol for Uncaging in Cell Culture

This protocol provides a framework for a typical uncaging experiment. Specific parameters must be empirically determined.

-

Preparation: Culture cells (e.g., HEK293 cells expressing a target receptor) on glass-bottom dishes suitable for microscopy.

-

Loading: Incubate the cells with the caged peptide or compound at a predetermined concentration (e.g., 1-100 µM) in a suitable buffer (e.g., PBS or cell culture medium) for a sufficient duration to allow for equilibration.

-

Baseline Measurement: Place the dish on a microscope stage equipped for live-cell imaging. Measure the baseline biological response (e.g., intracellular calcium levels using a fluorescent indicator like Fura-2 or GCaMP) before irradiation.

-

Photolysis (Uncaging): Irradiate a defined region of interest (e.g., a single cell or a subcellular area) with a focused light source.

-

Light Source: A mercury arc lamp with a 365 nm filter or a 360-400 nm LED is commonly used. A UV laser can provide higher spatial precision.[11][13]

-

Irradiation Time: This is a critical parameter to optimize. Start with short pulses (100-500 ms) and increase as needed. The goal is to use the minimum light dose required to elicit a biological response, thereby minimizing phototoxicity.

-

-

Response Measurement: Immediately following the light pulse, acquire data on the biological response. Compare the post-irradiation response to the pre-irradiation baseline.

-

Controls:

-

No-Compound Control: Irradiate cells that have not been incubated with the caged compound to control for light-induced artifacts.

-

No-Light Control: Monitor cells incubated with the caged compound but not irradiated to ensure the compound is stable and inactive in the dark.

-

Byproduct Control: If possible, test the effect of the 2-nitrosobenzaldehyde byproduct on the system.

-

Section 5: Safety, Handling, and Best Practices

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Information: The hydrochloride salt of O-(2-Nitrobenzyl)-L-tyrosine is classified as a self-reactive substance (Type C) and carries the GHS02 flame pictogram.[4][5] It should be handled with care, avoiding heat, sparks, and open flames.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.

-

Storage: Store the compound in a tightly sealed container at the recommended temperature (2-8°C or 4°C), protected from light to prevent premature uncaging.[6]

-

Stability: The o-nitrobenzyl ether linkage is generally stable to the acidic and basic conditions used in Fmoc-SPPS.[2] However, prolonged exposure to strong light should be avoided during all experimental steps prior to the intended photolysis. Peptides containing the caged residue should be stored lyophilized at -20°C or below and protected from light.[18]

Conclusion: A Versatile Tool for Modern Biological Inquiry

O-(2-Nitrobenzyl)-L-tyrosine represents a powerful and versatile tool for imposing spatiotemporal control over biological processes. Its compatibility with standard peptide synthesis techniques and the well-characterized nature of its photocleavage make it accessible for a wide range of applications, from fundamental studies of protein function to the development of light-activated therapeutics. By understanding the principles outlined in this guide—its physicochemical properties, the mechanism of light-induced activation, and the practical considerations for its use—researchers can confidently employ this caged amino acid to illuminate the complex and dynamic nature of biological systems with unprecedented precision.

References

-

Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. Available at: [Link]

-

Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. (n.d.). NIH National Library of Medicine. Available at: [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering. Available at: [Link]

-

O-(2-Nitrobenzyl)-L-tyrosine. (n.d.). PubChem. Available at: [Link]

-

Caged ligands to study the role of intracellular GPCRs. (2016). PubMed. Available at: [Link]

-

Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y. (1996). PubMed. Available at: [Link]

-

The design and synthesis of a photo-controlled, peptide-based potential drug carrier. (2018). ResearchGate. Available at: [Link]

-

GPCR-Based Drug Discovery - Part 1. (n.d.). Cambridge Innovation Institute. Available at: [Link]

-

An o-nitrobenzyl scaffold for peptide ligation: synthesis and applications. (n.d.). PubMed. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Available at: [Link]

-

Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. (2025). PMC. Available at: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Available at: [Link]

-

Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. (n.d.). ACS Publications. Available at: [Link]

-

Peptides as drugs: from screening to application. (n.d.). PubMed. Available at: [Link]

-

Two-Photon Photolysis of 2-Nitrobenzaldehyde Monitored by Fluorescent-Labeled Nanocapsules. (2025). ResearchGate. Available at: [Link]

-

Ligand-based methods as potential solutions to GPCR drug discovery limitations. (2021). Pharmacelera. Available at: [Link]

-

Integrated In Silico Fragment-Based Drug Design: Case Study with Allosteric Modulators on Metabotropic Glutamate Receptor 5. (n.d.). PMC. Available at: [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (n.d.). ResearchGate. Available at: [Link]

-

Structure-Based Drug Design for Structurally Unresolved GPCRs. (2024). YouTube. Available at: [Link]

-

Insights into the biosynthesis and stability of the lasso peptide capistruin. (n.d.). PubMed. Available at: [Link]

-

Stability of concentrated feed medium with various tyrosine additions... (n.d.). ResearchGate. Available at: [Link]

-

The design and synthesis of a photo-controlled, peptide-based potential drug carrier. (2018). Royal Society of Chemistry. Available at: [Link]

-

PHOTOACTIVATED COMPOUNDS FOR PEPTIDE SYNTHESIS AND BIOCONJUGATION. (2013). Sumit Biosciences. Available at: [Link]

-

Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions. (2026). ACS Publications. Available at: [Link]

-

Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020). Frontiers. Available at: [Link]

Sources

- 1. Solid-phase synthesis of caged peptides using tyrosine modified with a photocleavable protecting group: application to the synthesis of caged neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nathan.instras.com [nathan.instras.com]

- 4. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An o-nitrobenzyl scaffold for peptide ligation: synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]

- 8. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chempep.com [chempep.com]

- 15. researchgate.net [researchgate.net]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Caged ligands to study the role of intracellular GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

Molecular weight and formula of O-(2-Nitrobenzyl)-L-tyrosine

An In-depth Technical Guide to O-(2-Nitrobenzyl)-L-tyrosine: A Photocleavable Amino Acid for Advanced Research Applications

Abstract

O-(2-Nitrobenzyl)-L-tyrosine is a synthetically modified amino acid that serves as a cornerstone in the field of photochemistry and chemical biology. By incorporating a photolabile 2-nitrobenzyl group onto the hydroxyl moiety of L-tyrosine, the amino acid becomes "caged," rendering it biologically inert. Upon precise irradiation with UV light, this protective group is cleaved, releasing native L-tyrosine with high spatiotemporal resolution. This unique property enables researchers to initiate biological processes on demand, making it an invaluable tool for studying protein function, developing light-activated therapeutics, and advancing structural biology. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Molecular Profile

O-(2-Nitrobenzyl)-L-tyrosine, often abbreviated as NBY or oNBTyr, is characterized by its specific molecular structure that enables its function as a photocaged compound. Its properties are distinct from its parent amino acid, L-tyrosine.

Molecular Formula and Weight

The fundamental chemical identity of a molecule is defined by its formula and mass. For O-(2-Nitrobenzyl)-L-tyrosine, it is crucial to distinguish between the free amino acid form and its commonly supplied hydrochloride salt, as this affects its molecular weight and solubility.

| Property | O-(2-Nitrobenzyl)-L-tyrosine | O-(2-Nitrobenzyl)-L-tyrosine HCl |

| Molecular Formula | C₁₆H₁₆N₂O₅[1] | C₁₆H₁₇ClN₂O₅[2][3] |

| Molecular Weight | 316.31 g/mol [1] | 352.77 g/mol [2][3] |

| CAS Number | 184591-51-3[1] | 207727-86-4[2][3] |

Chemical Structure and Nomenclature

The precise arrangement of atoms dictates the molecule's reactivity and function. The 2-nitrobenzyl group is attached via an ether linkage to the phenolic hydroxyl group of L-tyrosine.

-

IUPAC Name: (2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid[1].

-

SMILES: C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)[O-][1].

-

InChI Key: NLFOHNAFILVHGM-AWEZNQCLSA-N[1].

Physicochemical Properties

-

Appearance: Typically a solid.

-

Solubility: The hydrochloride salt form is soluble in Dimethyl Sulfoxide (DMSO)[3]. Aqueous solubility is limited, requiring careful buffer selection for biological experiments.

The Principle of Photocaging: Mechanism of Action

The utility of O-(2-Nitrobenzyl)-L-tyrosine stems from the 2-nitrobenzyl group, one of the most widely used photolabile protecting groups (PPGs), or "photocages".[4] This group acts as a temporary molecular mask that can be removed with light.

The photocleavage mechanism is an intramolecular redox reaction initiated by the absorption of a photon. Upon irradiation with UV light, typically in the 340-365 nm range, the molecule undergoes a series of transformations that break the benzylic C-O bond.[5][6]

Mechanism of Photocleavage:

-

Excitation: The 2-nitrobenzyl group absorbs a photon, promoting an electron from a non-bonding orbital on an oxygen of the nitro group to an antibonding π* orbital (n→π* transition).

-

Hydrogen Abstraction: The excited-state nitro group rapidly abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate undergoes rearrangement, leading to the cleavage of the ether bond.

-

Product Release: The reaction releases the unmasked L-tyrosine and generates 2-nitrosobenzaldehyde as a byproduct.

This process is highly efficient and typically proceeds without generating reactive oxygen species, a critical feature for applications in living systems.

Caption: A representative workflow for the synthesis of O-(2-Nitrobenzyl)-L-tyrosine.

Purification and Characterization

-

Purification: The final product is typically purified using techniques like column chromatography or recrystallization to remove starting materials, byproducts, and reagents.

-

Characterization: The identity and purity of the compound are confirmed using standard analytical methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure, including the presence of the nitrobenzyl group and the tyrosine backbone.

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Key Applications in Research and Development

The ability to control the availability of L-tyrosine with light has led to numerous applications across various scientific disciplines.

-

Synthesis of Caged Peptides and Proteins: O-(2-Nitrobenzyl)-L-tyrosine can be used as a building block in solid-phase peptide synthesis to create peptides where a key tyrosine residue is masked. [3]The function of the peptide (e.g., binding to a receptor, enzymatic activity) can then be activated at a desired time and location by light.

-

Light-Activated Drug Delivery: The 2-nitrobenzyl moiety serves as a model photocleavable linker in the design of prodrugs. [4][7]A therapeutic agent can be attached to this linker, remaining inactive until light is applied to the target tissue, thereby minimizing off-target effects.

-

Spatiotemporal Control of Biological Processes: By incorporating caged tyrosine into proteins within living cells, scientists can control protein activity with high precision. [8]This is particularly useful for studying rapid cellular events like signal transduction or neurotransmission.

-

Time-Resolved X-ray Crystallography: In a sophisticated application, this caged amino acid can be incorporated into a protein, which is then crystallized. [9]By flashing the crystal with a laser and collecting X-ray diffraction data at different time points, researchers can capture molecular "snapshots" of the protein in action as it undergoes conformational changes, providing unprecedented insight into enzyme mechanisms and protein dynamics. [9]

Experimental Protocols

Protocol for Photocleavage (Uncaging) and HPLC Analysis

This protocol provides a self-validating method to confirm the successful cleavage of O-(2-Nitrobenzyl)-L-tyrosine and monitor its kinetics.

A. Materials

-

O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

UV Lamp with peak output at ~365 nm (e.g., a handheld UV lamp or a collimated LED source)

-

Quartz cuvette or microplate

-

HPLC system with a C18 reverse-phase column and a UV detector

B. Procedure

-

Sample Preparation: Prepare a 10 mM stock solution of O-(2-Nitrobenzyl)-L-tyrosine HCl in DMSO. Dilute the stock solution to a final concentration of 100 µM in PBS. Note: Ensure the final DMSO concentration is low (<1%) to avoid affecting the experiment.

-

Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC system to obtain a baseline chromatogram. The caged compound should show a distinct peak at a specific retention time.

-

Irradiation: Place the remaining sample in the quartz cuvette and expose it to the 365 nm UV light source. Position the lamp at a fixed distance to ensure consistent power delivery.

-

Time-Course Analysis: At defined intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the irradiated sample and immediately inject it into the HPLC.

-

Data Analysis: Monitor the chromatograms. As the irradiation proceeds, the peak corresponding to O-(2-Nitrobenzyl)-L-tyrosine will decrease in area, while a new, more polar peak corresponding to L-tyrosine will appear and increase. Quantify the peak areas to calculate the percentage of cleavage over time.

Monitoring Photocleavage via UV-Vis Spectroscopy

This is a simpler method to observe the chemical change, though it is less specific than HPLC.

A. Materials

-

Same as Protocol 5.1, but an HPLC is not required.

-

UV-Vis Spectrophotometer

B. Procedure

-

Sample Preparation: Prepare a 100 µM solution of O-(2-Nitrobenzyl)-L-tyrosine in PBS within a quartz cuvette.

-

Initial Spectrum: Record the full UV-Vis absorption spectrum (e.g., from 250 nm to 450 nm) of the sample before irradiation. Note the characteristic absorbance of the 2-nitrobenzyl chromophore.

-

Irradiation and Measurement: Irradiate the sample in the cuvette for a set period (e.g., 2 minutes) with the 365 nm UV lamp.

-

Record Subsequent Spectra: After irradiation, immediately place the cuvette back into the spectrophotometer and record the spectrum again.

-

Analysis: Repeat steps 3 and 4 to create a time-course. Observe the changes in the absorption spectrum. The peak associated with the 2-nitrobenzyl group will decrease, while the spectrum will shift to reflect the formation of L-tyrosine and 2-nitrosobenzaldehyde.

Safety and Handling

O-(2-Nitrobenzyl)-L-tyrosine should be handled with standard laboratory precautions.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use a chemical fume hood when handling the solid compound or concentrated solutions.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

-

UV light sources can be hazardous to the eyes and skin; always use appropriate shielding and UV-blocking safety glasses.

Conclusion and Future Outlook

O-(2-Nitrobenzyl)-L-tyrosine is a powerful and versatile chemical tool that provides an "on switch" for biological and chemical processes, controlled by an external light trigger. Its well-understood cleavage mechanism and synthetic accessibility have established it as a foundational reagent in chemical biology.

Future advancements in this area focus on developing new photocages with improved properties, such as:

-

Red-Shifted Absorption: Designing cages that are cleaved by visible or near-infrared light (two-photon excitation) would allow for deeper tissue penetration and reduce potential phototoxicity, expanding applications in vivo. [10]* Faster Release Kinetics: While the 2-nitrobenzyl group is effective, other PPGs are being explored for applications requiring even faster release rates, on the microsecond to nanosecond timescale.

-

Orthogonal Chemistry: Developing multiple caged compounds that can be cleaved by different, non-overlapping wavelengths of light would allow for the independent control of several processes within the same system.

As research continues, the principles demonstrated by O-(2-Nitrobenzyl)-L-tyrosine will undoubtedly pave the way for even more sophisticated tools for dissecting and controlling the complex machinery of life.

References

-

Title: Tyrosinase Cross-Linked PEG Hydrogels with DAT and DATT as Artificial Substrates: Design, Structure, and Functions | Biomacromolecules - ACS Publications. Source: ACS Publications. URL: [Link]

-

Title: O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5 | CID 11989621 - PubChem. Source: PubChem. URL: [Link]

-

Title: Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography - MDPI. Source: MDPI. URL: [Link]

-

Title: 3-Nitro-L-tyrosine | C9H10N2O5 | CID 65124 - PubChem. Source: PubChem. URL: [Link]

-

Title: Using o-nitrobenzyls as photocleavable linker to prepare... - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. Source: NIH National Library of Medicine. URL: [Link]

-

Title: o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Source: PubMed. URL: [Link]

-

Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. Source: Journal of High School Science. URL: [Link]

- Title: US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents. Source: Google Patents.

-

Title: Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations - ResearchGate. Source: ResearchGate. URL: [Link]

-

Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - Penn Engineering. Source: University of Pennsylvania ScholarlyCommons. URL: [Link]

-

Title: Tyrosine - the NIST WebBook - National Institute of Standards and Technology. Source: NIST. URL: [Link]

-

Title: Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids | Request PDF - ResearchGate. Source: ResearchGate. URL: [Link]

Sources

- 1. O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5 | CID 11989621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride | 207727-86-4 [chemicalbook.com]

- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. researchgate.net [researchgate.net]

- 8. O-(2-Nitrobenzyl)- L -tyrosine hydrochloride = 95 207727-86-4 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of O-(2-Nitrobenzyl)-L-tyrosine

Foreword: The Power of Light in Biological Control

In the intricate world of cellular biology and pharmacology, the ability to control molecular events with precision is paramount. Traditional methods often lack the temporal and spatial resolution required to dissect complex biological pathways or to target drug action to specific sites. O-(2-Nitrobenzyl)-L-tyrosine emerges as a key player in this context, representing a class of molecules known as "caged compounds." By masking the functionality of L-tyrosine with a photolabile 2-nitrobenzyl group, we create a molecular switch that can be triggered by light.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the synthesis and rigorous characterization of this powerful tool, enabling the precise optical control of biological systems.[1][2]

Section 1: The Strategic Imperative for Photocaging Tyrosine

L-tyrosine is a critical amino acid, serving not only as a building block for proteins but also as a precursor to vital neurotransmitters and hormones. Its phenolic hydroxyl group is a frequent site for post-translational modifications, such as phosphorylation, which are fundamental to cellular signaling. The ability to introduce a "caged" version of tyrosine into a peptide or protein and then "release" it at a specific time and location with a pulse of light offers unprecedented control over these processes.

The 2-nitrobenzyl group is the photolabile protecting group (PPG) of choice for this application due to its well-understood and efficient cleavage mechanism upon UV light exposure.[3][4] This photocleavage is a clean, reagent-free process, making it ideal for use in sensitive biological environments.[5] The synthesis of O-(2-Nitrobenzyl)-L-tyrosine is therefore a foundational technique for researchers aiming to leverage optochemical control in their experiments.

Section 2: Synthesis Pathway and Experimental Protocol

The Synthetic Rationale: A Tale of Selectivity

The synthesis of O-(2-Nitrobenzyl)-L-tyrosine is fundamentally a Williamson ether synthesis. However, the trifunctional nature of L-tyrosine (containing an amine, a carboxylic acid, and a phenolic hydroxyl group) presents a significant regioselectivity challenge. Both the amine and the hydroxyl group are nucleophilic and could potentially react with the alkylating agent, 2-nitrobenzyl bromide. To ensure the reaction occurs exclusively at the phenolic oxygen, a protection-alkylation-deprotection strategy is the most robust and reliable approach. While direct alkylation under specific pH conditions is conceivable, it often leads to mixtures of N- and O-alkylated products and is therefore not recommended for achieving high purity.

Our strategy involves first protecting the highly nucleophilic amino group, which allows a base to selectively deprotonate the more acidic phenolic hydroxyl group, activating it for the subsequent SN2 reaction with 2-nitrobenzyl bromide.

Detailed, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks (e.g., TLC) to ensure the reaction has proceeded as expected before moving to the next step.

Materials and Reagents:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

2-Nitrobenzyl bromide

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine (N-Boc-L-Tyrosine)

-

Dissolution: Dissolve L-Tyrosine (1 equivalent) in a 1 M NaOH solution (2.5 equivalents) with stirring. The solution should become clear. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: In a separate flask, dissolve (Boc)₂O (1.1 equivalents) in dioxane. Add this solution dropwise to the stirring tyrosine solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by TLC (ninhydrin stain will be negative for the product).

-

Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate of N-Boc-L-Tyrosine will form.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of N-Boc-O-(2-Nitrobenzyl)-L-Tyrosine

-

Setup: To a solution of N-Boc-L-Tyrosine (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon), add Cesium Carbonate (1.5 equivalents). Expertise Insight: Cesium carbonate is highly effective as it is a mild base and the large cesium cation can promote the SN2 reaction (the "cesium effect").

-

Alkylation: Add 2-nitrobenzyl bromide (1.2 equivalents) to the suspension and stir the reaction at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear (visualize under UV light).

-

Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Step 3: Synthesis of O-(2-Nitrobenzyl)-L-tyrosine (Final Product)

-

Deprotection: Dissolve the purified N-Boc-O-(2-Nitrobenzyl)-L-Tyrosine (1 equivalent) in a 1:1 mixture of DCM and TFA.

-

Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC until the starting material is fully consumed.

-

Isolation: Concentrate the solution under reduced pressure to remove the DCM and excess TFA. The crude product is often obtained as a TFA salt.

-

Purification: Dissolve the residue in a minimal amount of water and adjust the pH to ~6-7 with a mild base (e.g., dilute ammonium hydroxide). The zwitterionic final product will precipitate out of the solution.

-

Final Wash: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold diethyl ether to aid in drying. Dry the final product, a white to pale yellow solid, under high vacuum.

Section 3: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized O-(2-Nitrobenzyl)-L-tyrosine. The following workflow provides a multi-faceted analytical approach.

Physicochemical and Spectroscopic Data

The following table summarizes the expected properties and key analytical data for O-(2-Nitrobenzyl)-L-tyrosine.

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₆N₂O₅[6] |

| Molecular Weight | 316.31 g/mol [6] |

| Appearance | White to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.10 (d, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.70 (t, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.20 (d, 2H, Tyr Ar-H), 6.95 (d, 2H, Tyr Ar-H), 5.35 (s, 2H, O-CH₂-Ar), 4.10 (m, 1H, α-CH), 3.10-2.90 (m, 2H, β-CH₂), NH₂ and COOH protons may be broad or exchange. (Note: Predicted values based on similar structures). |

| Mass Spec. (ESI+) | m/z for [M+H]⁺: 317.11 (Calculated: 317.1086). Key fragments would correspond to the loss of H₂O, COOH, and the neutral loss of the 2-nitrobenzyl group.[7] |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3400-3000 (O-H, N-H stretch), ~3000-2800 (C-H stretch), ~1650-1580 (C=O stretch), ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600, 1500 (aromatic C=C stretch). |

| Purity (HPLC) | >95% (as determined by peak area integration at an appropriate wavelength, e.g., 275 nm). |

Interpreting the Data: A Deeper Look

-

NMR Spectroscopy: The ¹H NMR spectrum is the most powerful tool for structural confirmation. The key diagnostic signals are the singlet at ~5.35 ppm for the two benzylic protons (O-CH₂-Ar) and the distinct sets of aromatic protons for both the tyrosine and 2-nitrobenzyl rings. The integration of these signals should match the proton count.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an exact mass that can unequivocally confirm the elemental composition. The fragmentation pattern in MS/MS analysis can further validate the structure; a characteristic fragment at m/z 136 is often observed, corresponding to the 4-hydroxybenzyl moiety after cleavage of the amino acid backbone.[7][8]

-

IR Spectroscopy: The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a definitive indicator of the nitro group (NO₂), confirming the successful incorporation of the 2-nitrobenzyl moiety.

Section 4: Application - The Photochemical Deprotection (Decaging)

The utility of O-(2-Nitrobenzyl)-L-tyrosine lies in its light-triggered cleavage. This process follows a well-established Norrish Type II reaction mechanism.[3] Irradiation with UV light (typically 350-365 nm) excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement that cleaves the benzylic C-O bond, liberating free L-tyrosine and producing 2-nitrosobenzaldehyde as a byproduct.

This "decaging" step can be monitored by HPLC, observing the disappearance of the starting material peak and the appearance of a new peak corresponding to L-tyrosine. This provides a functional validation of the synthesized compound.

Conclusion

This guide has detailed a robust and verifiable methodology for the synthesis and characterization of O-(2-Nitrobenzyl)-L-tyrosine. By following the outlined protocols and understanding the chemical principles behind each step, researchers can confidently produce high-purity material. The successful synthesis of this caged amino acid is the first critical step in designing sophisticated experiments that use light to probe, control, and manipulate biological systems with unparalleled precision.

References

-

Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography. MDPI.[Link]

- US7217835B2 - Production method of O-substituted tyrosine compound.

-

O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5. PubChem.[Link]

-

Photolabile protecting group. Wikipedia.[Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH).[Link]

- 2.4 Photocleavable Protecting Groups.ScienceDirect. (Note: While a direct link isn't available from the search, this topic is widely covered in organic chemistry textbooks and reviews on peptide synthesis.)

-

A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. National Institutes of Health (NIH).[Link]

-

L-Tyrosine; LC-ESI-QTOF; MS2. MassBank.[Link]

-

The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. ResearchGate.[Link]

-

Fragmentation of tyrosine by low-energy electron impact. SpringerLink.[Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of an Archaeal Tyrosyl-tRNA Synthetase Bound to Photocaged L-Tyrosine and Its Potential Application to Time-Resolved X-ray Crystallography | MDPI [mdpi.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. O-(2-Nitrobenzyl)-L-tyrosine | C16H16N2O5 | CID 11989621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. massbank.eu [massbank.eu]

A Comprehensive Technical Guide to the Solubility of O-(2-Nitrobenzyl)-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

O-(2-Nitrobenzyl)-L-tyrosine is a photocaged amino acid of significant interest in chemical biology and drug delivery, enabling spatiotemporal control over biological processes. A thorough understanding of its solubility characteristics is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the solubility of O-(2-Nitrobenzyl)-L-tyrosine, including its physicochemical properties, predicted solubility behavior in various solvents, and detailed protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to confidently work with this important compound.

Introduction: The Importance of Solubility in the Application of Photocaged Compounds

Photocaged compounds, such as O-(2-Nitrobenzyl)-L-tyrosine, are powerful tools for investigating dynamic biological systems. The 2-nitrobenzyl protecting group allows for the controlled release of the active molecule, in this case, L-tyrosine, upon irradiation with light. The efficacy of such compounds is intrinsically linked to their solubility in relevant biological media and various solvent systems used during experimental workflows. Poor solubility can lead to challenges in stock solution preparation, inaccurate dosing, and precipitation in assays, ultimately compromising experimental outcomes. Therefore, a detailed understanding of the solubility profile of O-(2-Nitrobenzyl)-L-tyrosine is a critical first step in its application.

This guide will delve into the key factors influencing the solubility of O-(2-Nitrobenzyl)-L-tyrosine and provide practical, field-proven protocols for its accurate measurement.

Physicochemical Properties of O-(2-Nitrobenzyl)-L-tyrosine

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of O-(2-Nitrobenzyl)-L-tyrosine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₅ | PubChem[1] |

| Molecular Weight | 316.31 g/mol | PubChem[1] |

| Appearance | Expected to be a solid powder. | General knowledge |

| Melting Point | 205 °C (decomposes) (for the hydrochloride salt) | Sigma-Aldrich |

| XLogP3 (Computed) | -0.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 6 | PubChem[1] |

The computed XLogP3 value of -0.1 suggests that O-(2-Nitrobenzyl)-L-tyrosine is relatively hydrophilic, which would theoretically favor solubility in polar solvents. However, the presence of the aromatic nitrobenzyl group introduces a significant nonpolar character. The zwitterionic nature of the amino acid moiety at physiological pH will also play a crucial role in its solubility.

Predicted Solubility Profile

Based on this, the following solubility profile for O-(2-Nitrobenzyl)-L-tyrosine can be anticipated:

-

Aqueous Buffers (e.g., PBS): Limited solubility at neutral pH is expected. The solubility is likely to be pH-dependent, increasing in acidic and basic conditions due to the protonation of the amine group and deprotonation of the carboxylic acid group, respectively.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated, likely better than in neutral water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. DMSO is a common solvent for preparing stock solutions of similar compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar amino acid backbone.

The following diagram illustrates the logical relationship between the compound's structure and its expected solubility.

Caption: Predicted solubility of O-(2-Nitrobenzyl)-L-tyrosine based on its structure.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, it is crucial to employ standardized experimental protocols. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. This method is high-throughput and useful for early-stage drug discovery.